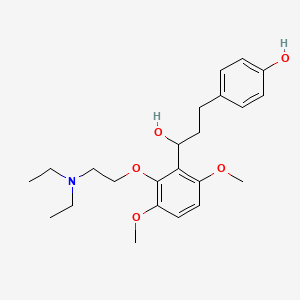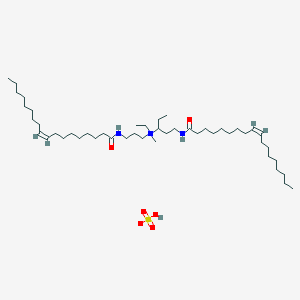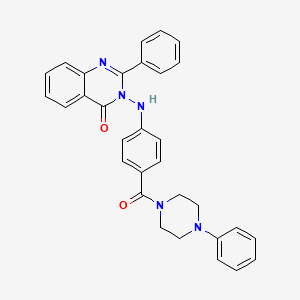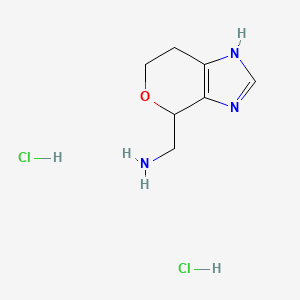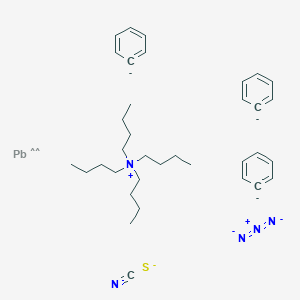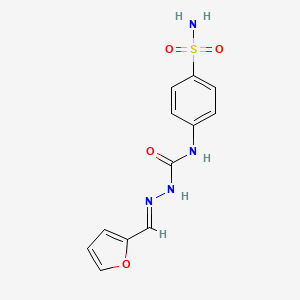
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone typically involves the condensation of 2-furaldehyde with 4-(p-sulfamoylphenyl)semicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid, while reduction could produce furfuryl alcohol .
Applications De Recherche Scientifique
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furaldehyde, 4-phenyl semicarbazone: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone is unique due to its sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Propriétés
Numéro CAS |
119034-22-9 |
|---|---|
Formule moléculaire |
C12H12N4O4S |
Poids moléculaire |
308.32 g/mol |
Nom IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C12H12N4O4S/c13-21(18,19)11-5-3-9(4-6-11)15-12(17)16-14-8-10-2-1-7-20-10/h1-8H,(H2,13,18,19)(H2,15,16,17)/b14-8+ |
Clé InChI |
KLZUBLGZFBPTBG-RIYZIHGNSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canonique |
C1=COC(=C1)C=NNC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


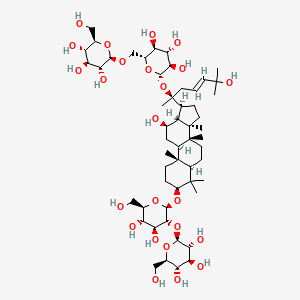
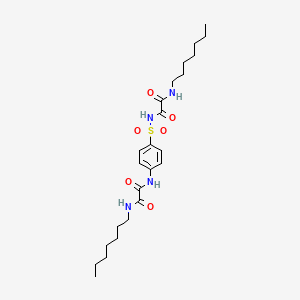
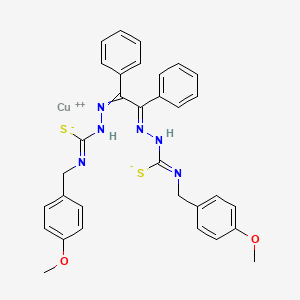
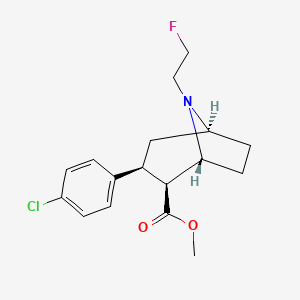
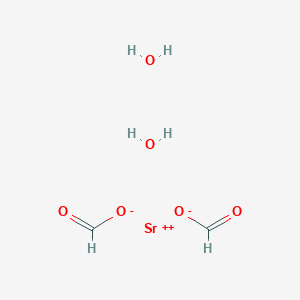
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)

